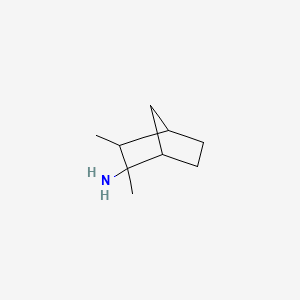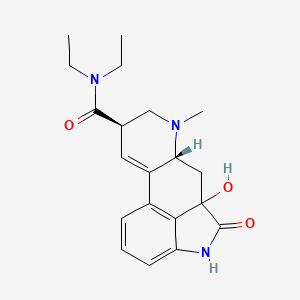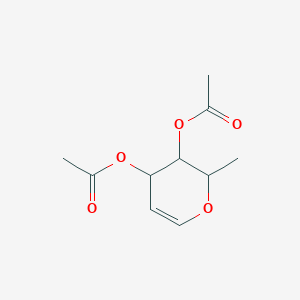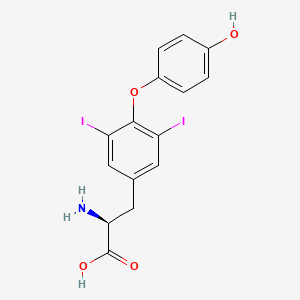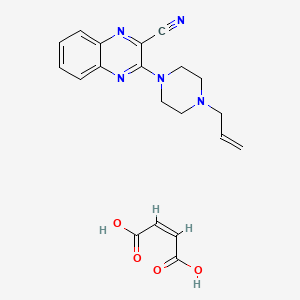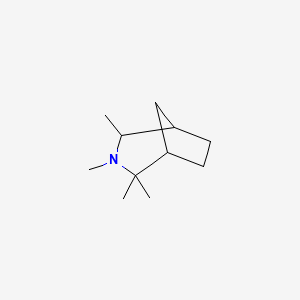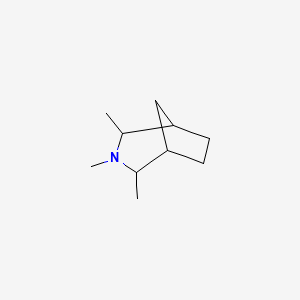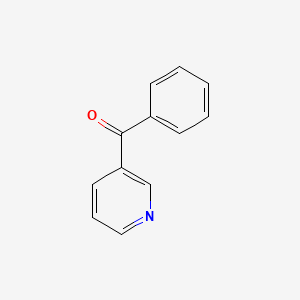
四氢脱氧皮质酮
描述
Tetrahydrodeoxycorticosterone (THDOC) is an endogenous neurosteroid . It is also referred to as allotetrahydrocorticosterone . It is synthesized from the adrenal hormone deoxycorticosterone by the action of two enzymes, 5α-reductase type I and 3α-hydroxysteroid dehydrogenase .
Synthesis Analysis
The synthesis of THDOC involves the adrenal hormone deoxycorticosterone. Two enzymes, 5α-reductase type I and 3α-hydroxysteroid dehydrogenase, are involved in the synthesis .Molecular Structure Analysis
The molecular formula of THDOC is C21H34O3 . It has an average mass of 334.493 Da and a monoisotopic mass of 334.250793 Da .Chemical Reactions Analysis
THDOC is a potent positive allosteric modulator of the GABA A receptor . It has sedative, anxiolytic, and anticonvulsant effects . Changes in the normal levels of this steroid, particularly during pregnancy and menstruation, may be involved in some types of epilepsy and premenstrual syndrome, as well as stress, anxiety, and depression .Physical And Chemical Properties Analysis
The physical and chemical properties of THDOC include a molecular formula of C21H34O3, an average mass of 334.493 Da, and a monoisotopic mass of 334.250793 Da .科学研究应用
神经生理学效应
- 对前交感神经元的影响:四氢脱氧皮质酮调节下丘脑室旁核中的“前交感”神经元,影响神经元活动和应激反应 (Womack, Pyner, & Barrett-Jolley, 2006)。
- GABA 激活电流的调节:四氢脱氧皮质酮对大鼠下丘脑神经元中的 GABA 激活的 Cl- 电流表现出剂量依赖性效应,影响神经元兴奋性 (Wetzel 等人,1999)。
行为和药理学见解
- GABA 受体复合物调节:四氢脱氧皮质酮作为 GABA 受体复合物的调节剂,影响焦虑溶解作用等行为反应 (Deutsch & Mastropaolo, 1993)。
- 麻醉和催眠作用:四氢脱氧皮质酮的某些代谢物与麻醉和催眠作用有关,因为它们调节 GABA 受体-氯离子通道复合物 (Majewska 等人,1986)。
发育神经科学
- 对发育神经生物学的影响:四氢脱氧皮质酮影响大鼠海马和脑小叶切片中 GABAA 受体介导的抑制性突触后电流,表明其在神经发育中的作用 (Cooper, Johnston, & Edwards, 1999)。
肿瘤学意义
- 结直肠癌标志物:四氢脱氧皮质酮通过拟杆菌将其转化为孕烷醇酮,与结直肠癌有关,对诊断和了解发病机制有影响 (Bokkenheuser 等人,1983)。
心理健康研究
- 与精神障碍的相关性:四氢脱氧皮质酮水平的波动与重度抑郁症、焦虑症和精神分裂症等疾病有关,表明潜在的治疗应用 (Pisu & Serra, 2004)。
内分泌和神经类固醇相互作用
- 孕酮受体介导的效应:四氢脱氧皮质酮可以通过孕酮受体调节基因表达,表明其在神经递质调节和基因表达中的双重作用 (Rupprecht 等人,1993)。
小儿神经病学
- 治疗婴儿痉挛的潜力:四氢脱氧皮质酮和相关神经类固醇在婴儿痉挛中的治疗活性表明了针对发育性癫痫的新型非激素治疗方法 (Rogawski & Reddy, 2002)。
GABA 受体相互作用
- 拮抗性 GABA 能活性:四氢脱氧皮质酮的代谢可能在 GABAA 受体上产生拮抗活性,揭示了其与神经递质系统复杂的相互作用 (Penland & Morrow, 2004)。
生化转化
- 生化途径:拟杆菌对四氢脱氧皮质酮进行 C-21 去羟基化的研究提供了对其生化转化及其在各种生理过程中的潜在影响的见解 (Holland & Riemland, 1984)。
神经内分泌学
- 神经内分泌学中的基因表达:四氢脱氧皮质酮影响少突胶质细胞中髓鞘碱性蛋白和星形胶质细胞中胶质纤维酸性蛋白相关的基因表达,突出了其在神经内分泌过程中的作用 (Melcangi 等人,1997)。
作用机制
Target of Action
The primary target of 5alpha-THDOC is the GABA A receptor . This receptor is a major inhibitory neurotransmitter receptor in the central nervous system .
Mode of Action
5alpha-THDOC acts as a potent positive allosteric modulator of the GABA A receptor . This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its neurotransmitter, GABA .
Pharmacokinetics
It is known to be found in blood and urine in humans .
Result of Action
The modulation of the GABA A receptor by 5alpha-THDOC results in sedative, anxiolytic, and anticonvulsant effects . It can also influence susceptibility to seizures .
Action Environment
Changes in the normal levels of this steroid, particularly during pregnancy and menstruation , may be involved in some types of epilepsy (catamenial epilepsy) and premenstrual syndrome . It may also play a role in stress, anxiety, and depression .
未来方向
Research is ongoing to deepen our understanding of the roles of hormonal and non-hormonal components and mediators of this psychiatric disorder . THDOC is among the most important neurosteroids of pharmacological interest . It is believed that the non-genomic, and rapid actions of neurosteroids like THDOC play a significant role in the GABA A-receptor function and shift in mood and memory function .
属性
IUPAC Name |
2-hydroxy-1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14+,15-,16-,17-,18+,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKYBWRSLLXBOW-GDYGHMJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017258 | |
| Record name | 3-alpha,21-Dihydroxy-5-alpha-pregnan-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tetrahydrodeoxycorticosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000879 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Tetrahydrodeoxycorticosterone | |
CAS RN |
567-02-2, 567-03-3 | |
| Record name | Allotetrahydrodeoxycorticosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=567-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3alpha,21-Dihydroxy-5alpha-pregnan-20-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-alpha,21-Dihydroxy-5-alpha-pregnan-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3α,21-dihydroxy-5α-pregnan-20-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetrahydrodeoxycorticosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000879 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of THDOC (Tetrahydrodeoxycorticosterone) in the central nervous system?
A1: THDOC primarily acts as a positive allosteric modulator of GABAA receptors. [, , , , , , , , , , , , , ] This means it enhances the effects of GABA, the primary inhibitory neurotransmitter in the brain, leading to increased chloride ion influx and neuronal inhibition.
Q2: How does THDOC affect seizure susceptibility?
A2: THDOC exhibits anticonvulsant properties. [, , ] Studies show that it can protect against seizures induced by various convulsants like pentylenetetrazol, picrotoxin, and methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate. [] This effect is likely mediated through its potentiation of GABAA receptor function, increasing inhibitory tone in the brain.
Q3: Does the δ subunit of the GABAA receptor influence THDOC's effects?
A3: Yes, the presence of the δ subunit in GABAA receptors reduces their sensitivity to THDOC potentiation. [, , ] This suggests a subunit-specific pharmacology of neurosteroids and highlights the diverse composition of GABAA receptors across different brain regions.
Q4: Can THDOC affect neuronal activity beyond its interaction with GABAA receptors?
A4: Research suggests that THDOC may modulate neuronal excitability through mechanisms beyond GABAA receptor modulation. In the medial vestibular nuclei, a late potentiation effect independent of GABAA and glutamate receptor blockade was observed, hinting at alternative mechanisms of action. []
Q5: What is the molecular formula and weight of THDOC?
A5: THDOC's molecular formula is C21H36O3, and its molecular weight is 336.5 g/mol. You can confirm this information through chemical databases like PubChem or ChemSpider.
Q6: Has computational chemistry been used to study THDOC's interactions with its target?
A7: Yes, molecular docking studies have revealed that THDOC binds tightly to the catalytic site of acetylcholinesterase, inhibiting substrate binding. [] This suggests a potential role of THDOC in modulating cholinergic signaling. Additionally, studies using mutated GABAA receptors have provided insights into the binding sites and mechanisms of action of neurosteroids like THDOC. []
Q7: How does the stereochemistry of THDOC affect its activity?
A8: Studies comparing 3α,5α-THDOC (THDOC) with its 3β isomer demonstrate stereospecific effects. [] While THDOC exhibits potent effects on aggression and defeat-induced analgesia in mice, the 3β isomer has minimal effects at comparable doses. []
Q8: Do modifications to the THDOC molecule influence its interaction with GABAA receptors?
A9: Yes, modifications to the THDOC molecule can significantly affect its interaction with GABAA receptors. For instance, THDOC 21-mesylate displays a monophasic concentration-response curve and a smaller maximal response compared to THDOC, suggesting altered binding characteristics. []
Q9: How does the administration route affect THDOC's effects?
A10: Studies utilize various administration routes for THDOC, including intraperitoneal (i.p.), intrathecal (i.t.), and intravitreal injections, suggesting differences in its pharmacokinetic profile depending on the route. [, , , ] For example, intrathecal administration of THDOC was found to be effective in inhibiting spinal reflex potentiation, indicating a localized effect within the spinal cord. []
Q10: Does the metabolism of THDOC differ between the brain and plasma?
A11: Research indicates a potential difference in the metabolism of THDOC between the brain and plasma. In pregnant rats, brain concentrations of THDOC peak later compared to plasma levels, suggesting distinct regulation of its synthesis and metabolism in the brain. []
Q11: Does chronic administration of finasteride affect THDOC levels?
A12: Chronic administration of finasteride, a 5α-reductase inhibitor, can significantly reduce brain concentrations of THDOC. [] This effect was found to be more pronounced in the brain compared to plasma, further supporting the notion of differential metabolism. []
Q12: What in vitro models have been used to study THDOC's effects?
A12: Various in vitro models have been employed to study THDOC's effects, including:
- Synaptoneurosomes: used to assess the potentiation of GABA-mediated chloride uptake by THDOC. [, ]
- HEK 293 cells transfected with GABAA receptor subunits: allow for the investigation of subunit-specific effects of THDOC on GABAA receptor function. [, ]
- Cultured hippocampal and cerebellar neurons: used to study the effects of THDOC on GABAergic synaptic transmission. [, , , ]
Q13: What in vivo models have been used to study THDOC's effects?
A13: In vivo studies have investigated THDOC's effects in various animal models, including:
- Rodent models of seizure susceptibility: These models assess THDOC's anticonvulsant properties against chemically-induced and genetically-predisposed seizures. [, , ]
- "Resident-intruder" paradigm in mice: This model is used to study the effects of THDOC on aggression and defeat-induced analgesia. [, ]
- Rat model of Alzheimer's disease: This model investigates the potential therapeutic effects of THDOC on acetylcholinesterase activity and plaque deposition. []
- Spinal nerve injury model in mice: This model is used to assess the role of THDOC in neuropathic pain and the effects of modulating its synthesis. []
Q14: What are the effects of THDOC on sleep architecture in rats?
A15: Studies in rats show that THDOC shortens sleep latency, promotes pre-REMS sleep, and lengthens non-REMS sleep episodes. [, ] Spectral analysis of the EEG during non-REMS sleep reveals a decrease in low-frequency activity and an increase in spindle and higher frequency bands, similar to the effects of benzodiazepine hypnotics. [, ]
Q15: Are there any potential adverse effects associated with THDOC?
A16: While THDOC exhibits therapeutic potential, some studies highlight potential negative effects. For instance, high doses of THDOC can impair learning and induce anesthesia in rats, highlighting the importance of dose optimization. []
Q16: What analytical techniques are commonly used to measure THDOC levels?
A17: Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique frequently used to quantify THDOC concentrations in various biological matrices, including plasma, serum, and brain tissue. [, , ]
Q17: Are there other neurosteroids with similar effects to THDOC?
A19: Yes, allopregnanolone (3α,5α-tetrahydroprogesterone) shares several pharmacological properties with THDOC, including positive allosteric modulation of GABAA receptors and anxiolytic-like effects in animal models. [, , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



